molecular formula C6Br4F2 B8205579 1,2,4,5-Tetrabromo-3,6-difluorobenzene

1,2,4,5-Tetrabromo-3,6-difluorobenzene

Cat. No.: B8205579
M. Wt: 429.68 g/mol
InChI Key: ZRZJBNHRCBJBGN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-difluorobenzene is an aromatic compound with the molecular formula C6Br4F2 and a molecular weight of 429.68 g/mol . This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to a benzene ring, making it a highly halogenated derivative of benzene. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2,4,5-Tetrabromo-3,6-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 1,2,4,5-tetrafluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetrabromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrabromo-3,6-difluorobenzene exerts its effects is primarily through halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on other molecules, influencing their chemical reactivity and stability. These interactions are crucial in various applications, including crystal engineering and molecular recognition .

Comparison with Similar Compounds

1,2,4,5-Tetrabromo-3,6-difluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and makes it suitable for specialized applications.

Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4F2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZJBNHRCBJBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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